2-(2-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a fused bicyclic core with a sulfonamide group. The structure includes a 2-fluorobenzyl substituent at position 2 and a 3-(methylthio)phenyl group at position 2. The 1,1-dioxide moiety further stabilizes the molecule through resonance and increases polarity.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-28-16-8-4-7-15(12-16)24-19-18(10-5-11-22-19)29(26,27)23(20(24)25)13-14-6-2-3-9-17(14)21/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBYIUMVUSNGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 429.5 g/mol. Its structure includes a pyrido-thiadiazine core fused with a thiadiazine ring and substituted with fluorobenzyl and methylthio groups. These substitutions may enhance the compound's lipophilicity and influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer and antimicrobial properties. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Several studies have reported the anticancer potential of thiadiazine derivatives. For instance:
- Mechanisms of Action : The compound may inhibit tumor growth and angiogenesis through modulation of signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that derivatives of similar structures showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
| Study | Compound Tested | Cancer Type | Findings |
|---|---|---|---|
| Thiadiazine Derivative | Breast Cancer | Induced apoptosis in MCF-7 cells | |
| Pyrido-thiadiazine | Lung Cancer | Significant reduction in cell viability |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Mechanism : The presence of the methylthio group is believed to enhance its reactivity against microbial targets.
- Research Findings : Studies have shown that related compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Study | Compound Tested | Microbial Strain | Activity |
|---|---|---|---|
| Thiadiazine Derivative | E. coli | Minimum Inhibitory Concentration (MIC) of 32 µg/mL | |
| Pyrido-thiadiazine | S. aureus | Effective at 16 µg/mL |
Pharmacological Evaluation
Pharmacological evaluations have been crucial in understanding the potential therapeutic applications of this compound. Various assays have been conducted to assess its activity:
- In vitro assays : These include cytotoxicity tests against cancer cell lines and antimicrobial susceptibility testing.
- In vivo studies : Preliminary animal studies suggest potential antidepressant effects, with compounds exhibiting significant behavioral improvements in forced swim tests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
Fluorobenzyl Isomers
- 2-(4-Fluorobenzyl) Analog (): The fluorobenzyl group is at the para position instead of ortho. Molecular weight: 481.53 g/mol (calculated). Key Difference: Altered fluorobenzyl orientation may affect target selectivity or solubility.
2-(3,5-Difluorobenzyl) Analog ():
Features two fluorine atoms at meta positions. The increased electronegativity enhances dipole interactions but may reduce bioavailability due to higher polarity.
Phenyl Ring Substituents
- 4-(4-Fluoro-3-Methylphenyl) Analog (): Replaces the methylthio group with a methyl and fluorine at positions 3 and 3. The methyl group increases lipophilicity (logP ~2.8), while fluorine maintains metabolic resistance.
4-(3-Methylphenyl) Analog ():
Lacks both fluorine and methylthio groups. Simpler structure (MW: 343.39 g/mol) with reduced steric and electronic complexity, likely lowering target affinity.
Core Ring System Isomerism
Pyrido[4,3-e] vs. [2,3-e] Isomers
- Torsemide-Related Compound E (Evidences 6–8, 11–12): Structural formula: 4-(3-Methylphenyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide.
Functional Group Modifications
Methylthio vs. Methyl Groups
4-(3-(Methylthio)phenyl) Group :
The SCH₃ group (polarizable, moderate logP) enhances membrane permeability compared to a methyl group. It may also participate in sulfur-aromatic interactions with cysteine residues in enzymes.4-(3-Methylphenyl) Group :
Simpler CH₃ substituent (lower molecular weight, higher logP) reduces electronic complexity but may limit target engagement.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Relevance
Discussion of Research Findings
- Fluorine Positioning : Ortho-fluorine in the target compound may confer steric effects that improve binding specificity compared to para-fluorine analogs .
- Sulfur vs. Methyl Groups : Methylthio substituents enhance electronic interactions but introduce metabolic oxidation risks compared to inert methyl groups .
- Ring System Isomerism : Pyrido[2,3-e] systems (target compound) may offer superior conformational flexibility over [4,3-e] isomers (Torsemide analogs), influencing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
